

A Technical Guide to the Excitation and Emission Spectra of Cy5.5 Hydrazide

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Compound of Interest		
Compound Name:	Cy5.5 hydrazide	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of **Cy5.5 hydrazide**, a near-infrared (NIR) fluorescent probe. This document details its core photophysical characteristics, provides standardized experimental protocols for its use, and illustrates relevant workflows for its application in bioconjugation and cellular imaging.

Core Properties of Cy5.5 Hydrazide

Cy5.5 hydrazide is a reactive cyanine dye that is particularly useful for labeling biomolecules containing carbonyl groups, such as aldehydes and ketones. Its fluorescence in the near-infrared spectrum makes it an ideal candidate for in vivo imaging studies due to reduced background autofluorescence and deeper tissue penetration.[1][2] The hydrazide functional group allows for covalent conjugation to glycoproteins and antibodies that have been subjected to periodate oxidation, a process that generates aldehyde groups from sugar moieties.[1][3]

Spectral Characteristics

The photophysical properties of **Cy5.5 hydrazide** are summarized in the table below. These values are representative and can be influenced by the solvent environment and conjugation to biomolecules.



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	673 - 684 nm	[1][3][4][5]
Emission Maximum (λem)	703 - 710 nm	[1][3][5]
Molar Extinction Coefficient (ϵ)	~198,000 - 209,000 M ⁻¹ cm ⁻¹	[1][3][4]
Fluorescence Quantum Yield (Φ)	~0.2	[1][3]
Recommended Laser Line	660 nm	
Common Emission Filter	695/40 nm	[6]
Solubility	DMSO, DMF	[3]

Experimental Protocols Determination of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of **Cy5.5 hydrazide**.

Materials:

- Cy5.5 hydrazide
- Spectroscopy-grade solvent (e.g., DMSO, PBS)
- Spectrofluorometer
- Quartz cuvettes

Procedure:

- Sample Preparation: Prepare a dilute solution of **Cy5.5 hydrazide** in the desired solvent. The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation maximum.
- Excitation Spectrum Measurement:



- Set the emission monochromator to the expected emission maximum (e.g., 710 nm).
- Scan a range of excitation wavelengths (e.g., 600-700 nm).
- The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the excitation maximum (λex).
- Emission Spectrum Measurement:
 - Set the excitation monochromator to the determined excitation maximum (λex).
 - Scan a range of emission wavelengths (e.g., 680-800 nm).
 - The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum represents the emission maximum (λem).[4]

Labeling of Glycoproteins with Cy5.5 Hydrazide via Periodate Oxidation

This protocol describes the covalent attachment of **Cy5.5 hydrazide** to glycoproteins.

Materials:

- Glycoprotein (e.g., antibody)
- Sodium meta-periodate (NaIO₄)
- Cy5.5 hydrazide
- Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
- Quenching Solution: Ethylene glycol or glycerol
- Purification column (e.g., size-exclusion chromatography)

Procedure:

 Glycoprotein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 2-10 mg/mL.



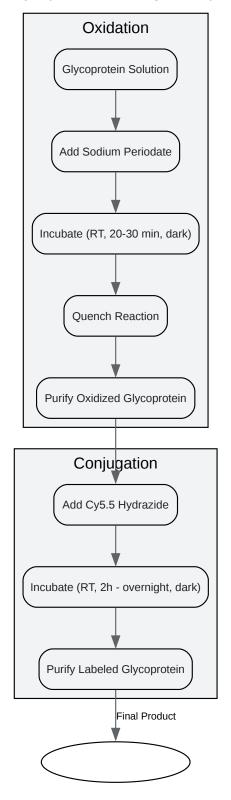
- Periodate Oxidation:
 - Freshly prepare a 20 mM solution of NaIO₄ in the Reaction Buffer.
 - Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM.
 - Incubate the reaction for 20-30 minutes at room temperature in the dark.[1][3][7]
- Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10 mM and incubate for 5-10 minutes.
- Purification of Oxidized Glycoprotein: Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with 0.1 M Sodium Acetate, pH 5.5.
- Conjugation Reaction:
 - Dissolve Cy5.5 hydrazide in DMSO to prepare a stock solution (e.g., 10 mg/mL).
 - Add the Cy5.5 hydrazide stock solution to the purified oxidized glycoprotein solution. A
 molar excess of 20-50 fold of the dye to the protein is a common starting point.
 - Incubate the reaction for 2 hours to overnight at room temperature in the dark.[8]
- Purification of Labeled Glycoprotein: Separate the labeled glycoprotein from unreacted dye using a size-exclusion chromatography column.

Visualizations

Experimental Workflow for Glycoprotein Labeling



Workflow for Glycoprotein Labeling with Cy5.5 Hydrazide



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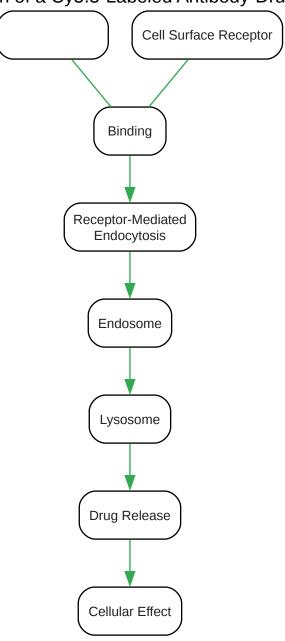
Caption: Experimental workflow for labeling glycoproteins.



Signaling Pathway Example: Antibody-Drug Conjugate Internalization

Cy5.5 hydrazide can be used to label monoclonal antibodies (mAbs) to track their delivery to target cells. This diagram illustrates a simplified pathway of a labeled antibody targeting a cell surface receptor, leading to internalization and subsequent drug release.

Internalization of a Cy5.5-Labeled Antibody-Drug Conjugate



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Caption: Simplified signaling pathway of ADC internalization.

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